2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide
Description
Properties
IUPAC Name |
2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c10-7(14)5-16-9-13-12-8(15-9)6-1-3-11-4-2-6/h1-4H,5H2,(H2,10,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEMGFUGBMGHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base, followed by the reaction with pyridine derivatives. The reaction conditions often include refluxing in solvents like ethanol or acetonitrile .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that derivatives of the oxadiazole scaffold exhibit significant anticancer properties. For instance, compounds containing the 1,3,4-oxadiazole moiety have been shown to possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cell lines. A study highlighted that certain oxadiazole derivatives demonstrated higher thymidine phosphorylase inhibitory activity compared to standard drugs like adriamycin .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Studies have demonstrated that oxadiazole derivatives can inhibit bacterial growth and exhibit antifungal properties, making them potential candidates for developing new antibiotics .
Neurological Disorders
Due to its unique structural features, 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is being studied for its potential in treating neurological disorders. The compound's ability to interact with specific brain receptors may offer new therapeutic avenues for conditions such as epilepsy and anxiety disorders .
Agricultural Chemistry
Pesticidal Activity
This compound is under investigation as a novel pesticide or herbicide. Its targeted action against specific pests could minimize environmental impacts commonly associated with conventional agrochemicals . Research into the efficacy of oxadiazole derivatives as agrochemicals has shown promise in controlling pest populations while maintaining ecological balance.
Material Science
Advanced Materials Development
The properties of this compound make it suitable for applications in material science. It is being explored for use in creating conductive polymers that can be utilized in electronics and energy storage devices . The compound's structural characteristics may enhance the performance of materials used in these technologies.
Biochemical Research
Enzyme Inhibition Studies
Researchers are utilizing this compound to study enzyme inhibition mechanisms. Its role in metabolic pathways provides insights into potential therapeutic targets for various diseases . The ability to inhibit specific enzymes can lead to the development of drugs aimed at treating metabolic disorders.
Data Table: Summary of Applications
| Field | Application | Potential Benefits |
|---|---|---|
| Pharmaceuticals | Anticancer agents | High cytotoxicity against cancer cell lines |
| Antimicrobial agents | Potential new antibiotics | |
| Neurological treatments | Targeted receptor interaction | |
| Agricultural Chemistry | Pesticides and herbicides | Reduced environmental impact |
| Material Science | Conductive polymers | Enhanced performance in electronics |
| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |
Case Studies
- Anticancer Research : A study evaluated various oxadiazole derivatives against MCF-7 breast cancer cells and found that certain compounds exhibited up to 90% inhibition rates compared to control groups . This highlights the potential of these compounds as effective anticancer agents.
- Agricultural Application Study : Research on the efficacy of oxadiazole-based pesticides demonstrated a significant reduction in pest populations without harming beneficial insects, suggesting a promising avenue for sustainable agriculture practices .
- Material Science Innovation : A recent development involved synthesizing conductive polymers using oxadiazole derivatives that showed improved electrical conductivity compared to traditional materials, paving the way for advancements in electronic devices .
Mechanism of Action
The exact mechanism of action of 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors involved in critical biological pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Comparison with Similar Compounds
Structural Analogs with Modified Acetamide Substituents
- N-Benzyl-2-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide: This analog replaces the acetamide hydrogen with a benzyl group. No direct activity data are available, but similar N-substituted acetamides show varied bioactivity depending on the substituent’s steric and electronic effects .
- 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides : Substitution with an indolylmethyl group introduces aromatic bulk and hydrogen-bonding capacity. Compounds in this class exhibit antitumor activity, suggesting that the indole moiety may enhance interactions with cellular targets compared to pyridinyl groups .
Table 1: Structural Modifications and Implications
Heterocycle Variants: Oxadiazole vs. Thiadiazole
- 1,3,4-Thiadiazole analogs: Replacing the oxadiazole oxygen with sulfur (e.g., 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide) increases electron density and polarizability. Such compounds demonstrate potent anticonvulsant activity (100% protection in MES models), attributed to the thiadiazole’s improved hydrogen-bonding and hydrophobic interactions with neuronal targets .
- N-[5-Aryl sulfanyl-[1,3,4]thiadiazol-2-yl]-benzamides : These derivatives prioritize aryl sulfanyl groups, which may enhance metabolic stability but reduce solubility. Their bioactivity profiles remain less explored compared to oxadiazole analogs .
Table 2: Heterocycle Comparison
| Heterocycle Core | Electronic Properties | Bioactivity Highlight | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole (target) | Electron-deficient | Antibacterial (analogs) | |
| 1,3,4-Thiadiazole | Electron-rich, polarizable | Anticonvulsant |
Functional Group Variations in Analogous Scaffolds
- Diphenylmethyl-substituted Oxadiazoles : 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide incorporates a bulky diphenylmethyl group, which likely improves binding to hydrophobic pockets but may hinder solubility. Synthesis via S-alkylation parallels the target compound’s preparation .
- Trifluoromethylbenzothiazole Acetamides : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide leverage trifluoromethyl groups for enhanced metabolic stability and electron-withdrawing effects. These are patented for unspecified therapeutic applications, highlighting the role of fluorinated groups in drug design .
Table 3: Functional Group Impact
Biological Activity
The compound 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 238.28 g/mol. The structure features a pyridine ring and an oxadiazole moiety linked by a sulfanyl group, which contributes to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole structure. For instance, derivatives of oxadiazoles have shown significant inhibitory effects on various cancer cell lines.
- Case Study : A derivative similar to this compound was evaluated against cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The IC50 values were found to be remarkably low (around 1.18 µM), indicating potent anticancer activity compared to standard drugs like staurosporine .
| Compound Name | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | HEPG2 | 1.18 ± 0.14 | |
| Similar Derivative | MCF7 | 0.2757357 | |
| Standard Drug (Erlotinib) | - | 0.41785 |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored extensively. Compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies revealed that certain oxadiazole derivatives inhibited bacterial growth significantly, showcasing their potential as antimicrobial agents .
| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | < 10 µg/mL | |
| Antifungal | Candida albicans | < 25 µg/mL |
The biological activity of this compound is attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways .
- Molecular Docking Studies : Computational analyses suggest strong binding affinities with target proteins, which supports its potential as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide, and how can reaction conditions be adjusted to improve yield?
- Methodology : The compound can be synthesized via condensation reactions between pyridine-4-carboxylic acid hydrazide and chloroacetamide derivatives, followed by cyclization using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Yield optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reaction time. Microwave-assisted synthesis under solvent-free conditions has shown improved efficiency for analogous 1,3,4-oxadiazole derivatives .
- Validation : Monitor reaction progress via TLC and characterize intermediates using FTIR and NMR. Final product purity is confirmed via HPLC or mass spectrometry .
Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the structure of this compound?
- 1H NMR : Expect signals for pyridinyl protons (δ 8.5–9.0 ppm, doublet), oxadiazole-linked sulfanyl group (δ 4.0–4.5 ppm, singlet for -CH₂-), and acetamide NH (δ 10.5–11.0 ppm, broad).
- 13C NMR : Peaks for carbonyl carbons (C=O at ~170 ppm) and oxadiazole carbons (C=N at ~150–160 ppm).
- MS : Molecular ion peak [M+H]+ should match the molecular weight (C₉H₈N₄O₂S₂ = 284.3 g/mol). Compare with literature data for analogous compounds .
Q. What crystallographic methods are used to resolve the molecular structure of this compound?
- Procedure : Single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Data collection at low temperature (100 K) reduces thermal motion artifacts.
- Challenges : Address twinning or disorder in the pyridinyl or oxadiazole moieties using the TWIN/BASF commands in SHELX .
- Validation : Check R-factor convergence (R₁ < 0.05) and validate hydrogen bonding networks (e.g., acetamide NH⋯N interactions) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological activity?
- Strategy : Modify substituents on the pyridine ring (e.g., electron-withdrawing groups at the 3-position) or replace the acetamide moiety with sulfonamide/thioamide groups. Test derivatives for antimicrobial or antitumor activity.
- Data Analysis : Use IC₅₀ values from MTT assays (for cytotoxicity) or MIC values (for antimicrobial activity). Correlate electronic (Hammett σ) or steric parameters with bioactivity .
Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., cyclooxygenase or kinase enzymes)?
- Approach : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (PDB ID: 1PTH for COX-2). Validate with MD simulations (GROMACS) to assess binding stability.
- Parameters : Calculate free energy of binding (ΔG), hydrogen bond interactions, and hydrophobic contacts. Compare with experimental IC₅₀ data .
Q. How can conflicting crystallographic data (e.g., disorder in the oxadiazole ring) be resolved during refinement?
- Solution : Apply restraints (ISOR, DELU) in SHELXL to stabilize anisotropic displacement parameters. Use SQUEEZE (PLATON) to model solvent-accessible voids.
- Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to ensure bond lengths/angles match theoretical values .
Q. What strategies mitigate synthetic byproducts (e.g., dimerization or incomplete cyclization) during scale-up?
- Optimization : Use high-dilution conditions to suppress dimerization. Employ scavengers (e.g., molecular sieves) to remove water during cyclization.
- Quality Control : Monitor reaction intermediates via LC-MS and isolate products using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
